molecular formula C19H17F3N2O B15172845 N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 920537-42-4

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B15172845
CAS No.: 920537-42-4
M. Wt: 346.3 g/mol
InChI Key: CYNAUZGTZCOHCK-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Reactants: Tryptamine and a benzamide derivative.

    Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).

    Solvent: Dichloromethane (DCM) or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for further research and development.

Properties

CAS No.

920537-42-4

Molecular Formula

C19H17F3N2O

Molecular Weight

346.3 g/mol

IUPAC Name

N-[2-(1-methylindol-3-yl)ethyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H17F3N2O/c1-24-12-13(14-6-3-5-9-17(14)24)10-11-23-18(25)15-7-2-4-8-16(15)19(20,21)22/h2-9,12H,10-11H2,1H3,(H,23,25)

InChI Key

CYNAUZGTZCOHCK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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